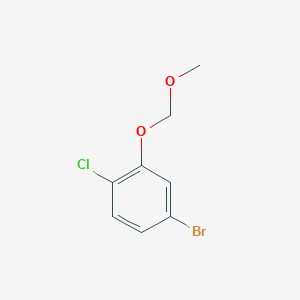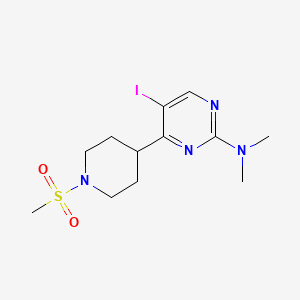
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine
Overview
Description
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodine atom, a methanesulfonyl group, and a piperidine ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Iodination: Introduction of the iodine atom to the pyrimidine ring.
Methanesulfonylation: Addition of the methanesulfonyl group to the piperidine ring.
Coupling Reaction: Formation of the final compound through a coupling reaction between the iodinated pyrimidine and the methanesulfonylated piperidine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions may target the iodine atom or the pyrimidine ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Deiodinated or reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Molecular Probes: Utilized in the development of molecular probes for biological studies.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry:
Material Science: Application in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- [5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine
- [5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine
Comparison:
- Structural Differences: The position of the methanesulfonyl group on the piperidine ring varies among these compounds.
- Chemical Properties: These structural differences can lead to variations in reactivity, solubility, and stability.
- Biological Activity: The biological activity may differ based on the position of functional groups, affecting their interaction with molecular targets.
This detailed article provides a comprehensive overview of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN4O2S/c1-16(2)12-14-8-10(13)11(15-12)9-4-6-17(7-5-9)20(3,18)19/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDFGWHWMUQSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CCN(CC2)S(=O)(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1400020.png)
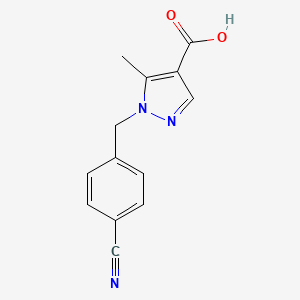


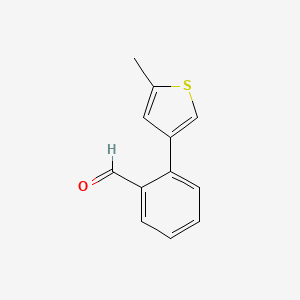
amine](/img/structure/B1400029.png)
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)

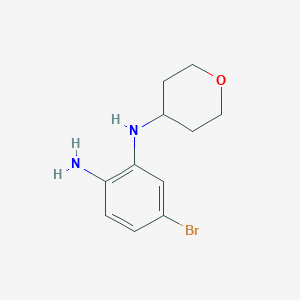
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine](/img/structure/B1400035.png)

